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Compound of Interest

Compound Name: 4-Amino-6-methylnicotinic acid

Cat. No.: B160790 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, discovery, and evolving understanding of

nicotinic acid (niacin) and its derivatives. From its initial identification as a key vitamin to its later

recognition as a potent lipid-modifying agent, this document provides a comprehensive

overview of the scientific journey, key experimental findings, and the molecular mechanisms

that underpin the therapeutic effects of this class of compounds.

Early Discovery: From Tobacco Oxidation to the
"Pellagra-Preventive Factor"
The story of nicotinic acid begins in the 19th century, long before its biological significance was

understood.

1867: First Synthesis The Austrian chemist Hugo Weidel is credited with the first description

and synthesis of nicotinic acid. He produced the compound through the oxidation of nicotine,

a component of tobacco, using potassium chromate and sulfuric acid.[1][2] This chemical

origin is reflected in its name.

Early 20th Century: The Pellagra Enigma Pellagra, a devastating disease characterized by

dermatitis, diarrhea, and dementia, was rampant in the early 1900s, particularly in the

southern United States where corn was a dietary staple.[2][3] The prevailing theory attributed

the disease to an infectious agent.
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1912: Isolation from Natural Sources Polish-American biochemist Casimir Funk, while

investigating the cause of beriberi, isolated a substance from rice polishings that he believed

could cure the disease.[2] Although this substance, which he named "vitamine," was not the

cure for beriberi, it was later identified as nicotinic acid.[2]

1915-1930s: Goldberger's Pioneering Epidemiology Dr. Joseph Goldberger of the U.S.

Public Health Service conducted a series of groundbreaking epidemiological and

experimental studies that strongly suggested pellagra was caused by a dietary deficiency.[3]

[4][5] He was able to induce and cure pellagra-like symptoms in dogs (a condition known as

"black tongue") by manipulating their diets, leading him to postulate the existence of a

"pellagra-preventive (P-P) factor" found in foods like meat and milk but absent in corn-heavy

diets.[2][4]

1937: Elvehjem's Landmark Discovery The definitive identification of the P-P factor came

from the laboratory of American biochemist Conrad Elvehjem at the University of Wisconsin.

[3][4][6] Elvehjem and his team isolated nicotinic acid from liver extracts and demonstrated

that it could cure black tongue in dogs.[3][6] Soon after, clinical trials by physicians like Tom

Douglas Spies confirmed that nicotinic acid was also the cure for pellagra in humans.[1][3]

This discovery led to the fortification of flour with niacin, drastically reducing the incidence of

the disease.[1]

A New Chapter: The Lipid-Lowering Properties of
Nicotinic Acid
For several decades, the story of nicotinic acid was primarily that of a vitamin. However, a

pivotal discovery in the mid-20th century opened up an entirely new therapeutic avenue.

1955: Altschul's Serendipitous Finding Canadian pathologist Rudolf Altschul and his

colleagues made the unexpected observation that large doses of nicotinic acid, far

exceeding the daily requirement for vitamin activity, significantly lowered cholesterol levels in

humans.[1][7] This marked the beginning of nicotinic acid's use as the first orally

administered lipid-lowering drug.[1]

Unraveling the Mechanisms of Action

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3631117/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3631117/
https://en.wikipedia.org/wiki/Niceritrol
https://gpnotebook.com/en-IE/pages/cardiovascular-medicine/acipimox
https://pubmed.ncbi.nlm.nih.gov/13792994/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3631117/
https://gpnotebook.com/en-IE/pages/cardiovascular-medicine/acipimox
https://en.wikipedia.org/wiki/Niceritrol
https://gpnotebook.com/en-IE/pages/cardiovascular-medicine/acipimox
https://pubmed.ncbi.nlm.nih.gov/13572876/
https://en.wikipedia.org/wiki/Niceritrol
https://pubmed.ncbi.nlm.nih.gov/13572876/
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_GPR109A_and_GPR109B_Signaling_Pathways.pdf
https://en.wikipedia.org/wiki/Niceritrol
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_GPR109A_and_GPR109B_Signaling_Pathways.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_GPR109A_and_GPR109B_Signaling_Pathways.pdf
https://pubmed.ncbi.nlm.nih.gov/14350806/
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_GPR109A_and_GPR109B_Signaling_Pathways.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The dual roles of nicotinic acid as a vitamin and a lipid-modifying drug are underpinned by

distinct molecular mechanisms. While its vitamin function is primarily related to its role as a

precursor for the coenzymes NAD and NADP, its pharmacological effects on lipid metabolism

are more complex and have been the subject of extensive research.

The GPR109A Receptor: A Key Mediator of Nicotinic
Acid's Effects
A major breakthrough in understanding the lipid-lowering effects of nicotinic acid came with the

discovery of its high-affinity G protein-coupled receptor, GPR109A (also known as HCA2).[8][9]

Receptor Activation and Downstream Signaling: Nicotinic acid binds to GPR109A, which is

highly expressed in adipocytes (fat cells).[8] This binding activates an inhibitory G-protein

(Gαi), which in turn inhibits the enzyme adenylyl cyclase.[8] The reduction in adenylyl

cyclase activity leads to decreased intracellular levels of cyclic AMP (cAMP).[8] This

signaling cascade ultimately results in the inhibition of hormone-sensitive lipase, a key

enzyme responsible for breaking down triglycerides in adipose tissue. The reduced lipolysis

leads to a decrease in the release of free fatty acids into the bloodstream.
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GPR109A Signaling Pathway
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β-Arrestin Pathway: In addition to the Gαi-mediated pathway, GPR109A can also signal

through a β-arrestin-dependent pathway.[8] This pathway is implicated in some of the other

effects of nicotinic acid, including the characteristic skin flushing side effect.[8]

Inhibition of Diacylglycerol Acyltransferase-2 (DGAT2)
Another important mechanism contributing to the lipid-lowering effects of nicotinic acid is the

direct inhibition of diacylglycerol acyltransferase-2 (DGAT2).[9]

Role of DGAT2: DGAT2 is a key enzyme in the liver responsible for the final step in

triglyceride synthesis.[9]

Inhibition by Nicotinic Acid: Nicotinic acid has been shown to be a non-competitive inhibitor

of DGAT2, with an IC50 of approximately 0.1 mM.[9] By inhibiting DGAT2, nicotinic acid

reduces the synthesis of triglycerides in the liver, leading to decreased production and

secretion of very-low-density lipoprotein (VLDL) and subsequently low-density lipoprotein

(LDL).[9]

Nicotinic Acid Derivatives in Drug Development
The therapeutic potential of nicotinic acid, particularly its lipid-modifying properties, has driven

the development of various derivatives aimed at improving its efficacy, tolerability, and

pharmacokinetic profile.

Acipimox
Acipimox is a pyrazine-carboxylic acid derivative of nicotinic acid.

Mechanism of Action: Similar to nicotinic acid, acipimox is a potent inhibitor of lipolysis in

adipose tissue.[10]

Clinical Applications: It is used as a lipid-lowering agent, particularly for reducing

triglycerides.[4]

Niceritrol
Niceritrol is a pentaerythritol tetranicotinate, an ester of nicotinic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/23526298/
https://pubmed.ncbi.nlm.nih.gov/23526298/
https://pubmed.ncbi.nlm.nih.gov/16018787/
https://pubmed.ncbi.nlm.nih.gov/16018787/
https://pubmed.ncbi.nlm.nih.gov/16018787/
https://pubmed.ncbi.nlm.nih.gov/16018787/
https://pubmed.ncbi.nlm.nih.gov/3964732/
https://gpnotebook.com/en-IE/pages/cardiovascular-medicine/acipimox
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis: Niceritrol is synthesized by the esterification of pentaerythritol with nicotinic acid.

[11]

Mechanism of Action: It acts as a prodrug, being slowly hydrolyzed in the body to release

nicotinic acid.[3] This slow release is intended to reduce the incidence of flushing.

Clinical Applications: Niceritrol is used as a hypolipidemic agent and a vasodilator.[3]

Etofibrate
Etofibrate is another derivative that combines the structures of clofibric acid (a fibrate) and

nicotinic acid through an ester linkage.[12]

Mechanism of Action: In the body, etofibrate is hydrolyzed to release both clofibric acid and

nicotinic acid, thus exhibiting the therapeutic effects of both fibrates and nicotinic acid.[12]

Clinical Applications: It is used for the treatment of hyperlipidemia.[12]

Quantitative Data Summary
The following tables summarize key quantitative data related to the interaction of nicotinic acid

with its molecular targets and its effects in clinical settings.

Table 1: In Vitro Activity of Nicotinic Acid

Parameter Target Value Reference

IC50 DGAT2 0.1 mM [9]

EC50 GPR109A ~100 nM [11]

Table 2: Summary of Clinical Trial Data for Nicotinic Acid and Derivatives
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Drug
Study
Population

Dosage Duration
Key Lipid
Effects

Reference

Nicotinic Acid

Diabetic and

non-diabetic

rats

- 42 days

↓ Total

Cholesterol, ↓

Triglycerides,

↑ HDL-C

[13]

Niaspan®

(prolonged-

release

nicotinic acid)

Patients with

primary

dyslipidemia

1500 mg/day 8 weeks
↑ HDL-C

(18.2%)
[6]

Niaspan®

(prolonged-

release

nicotinic acid)

Type 2

diabetes

patients with

atherogenic

dyslipidemia

1000-1500

mg/day
16 weeks

↑ HDL-C (19-

24%)
[6]

Niceritrol

Patients with

chronic renal

disease and

hyperlipidemi

a

- -
Antiproteinuri

c effect
[3]

Acipimox

Patients with

hypertriglycer

idemia

- -

↓

Triglycerides

(up to 44%)

[14]

Etofibrate

Type IIb

dyslipidemic

subjects

- -
↓ LDL-C, ↓

Lipoprotein(a)
[12]

Experimental Protocols and Workflows
The discoveries outlined in this guide were the result of meticulous experimental work. While

detailed historical protocols are often not fully documented in modern publications, the

principles behind these key experiments are described below.
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Historical Experimental Approaches
Elvehjem's Pellagra Studies in Dogs:

Objective: To identify the "pellagra-preventive factor."

Methodology: Dogs were fed a "Goldberger diet," known to induce black tongue (the

canine equivalent of pellagra).[15] This diet was primarily composed of cornmeal. Once

the dogs developed symptoms, they were treated with various fractions isolated from liver

extract. The fraction that cured the symptoms was further purified until nicotinic acid was

identified as the active compound.[15]

Altschul's Lipid-Lowering Studies:

Objective: To investigate the effect of nicotinic acid on serum cholesterol.

Methodology: Human subjects, likely patients with hypercholesterolemia, were

administered high doses of nicotinic acid (in the gram range).[1][7] Serum cholesterol

levels were measured before and during the treatment period to assess the impact of the

intervention. The analytical methods for cholesterol determination at the time would have

been colorimetric assays.

Modern Experimental Workflows
The study of nicotinic acid and its derivatives today employs a range of sophisticated molecular

and cellular biology techniques.

GPCR Activation Assays: These assays are crucial for studying the interaction of nicotinic

acid and its derivatives with the GPR109A receptor.
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Generalized GPCR Assay Workflow

Enzyme Inhibition Assays (DGAT2): These assays are used to quantify the inhibitory effect of

nicotinic acid on DGAT2 activity.
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DGAT2 Inhibition Assay Workflow

Conclusion
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The journey of nicotinic acid from a simple chemical entity to a vital nutrient and a powerful

therapeutic agent is a testament to the progress of scientific discovery. The elucidation of its

mechanisms of action, particularly the roles of GPR109A and DGAT2, has provided a solid

foundation for the rational design and development of novel derivatives with improved

therapeutic profiles. As research continues to uncover the nuances of its signaling pathways

and physiological effects, nicotinic acid and its derivatives will undoubtedly remain an important

area of investigation for researchers and drug development professionals in the fields of

cardiovascular disease, metabolism, and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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